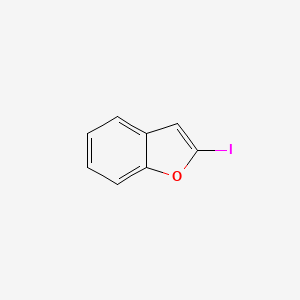

2-Iodobenzofuran

概述

描述

2-Iodobenzofuran is an aromatic heterocyclic compound that consists of a benzene ring fused to a furan ring with an iodine atom attached at the second position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodobenzofuran can be synthesized through several methods. One common approach involves the iodination of benzofuran. The process typically includes the deprotonation of benzofuran using a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine. Another method involves the halogen dance reaction, where this compound is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at low temperatures, followed by the addition of an aldehyde .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and improve efficiency .

化学反应分析

Halogen Dance Reactions

When treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF at -50°C followed by aldehydes, 2-iodobenzofuran undergoes a halogen dance to form 2-substituted-3-iodobenzofuran exclusively. This contrasts with 2-iodobenzothiophene, which produces mixtures of 3-iodo and dehalogenated products under identical conditions . The reaction mechanism involves:

-

Deprotonation at C3 by LiTMP

-

Migration of iodide from C2 to C3

-

Trapping of the lithiated species with electrophiles

Key Advantages :

Nickel-Catalyzed Ring-Opening and Boron Insertion

This compound undergoes nickel-mediated C2-O bond cleavage with diboron reagents (Table 1):

| Substrate | Catalyst | Diboron Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | NiCl₂(PPh₃)(IPr) | B₂(pin)₂ | 82 | |

| 2-Iodo-5-MeO-benzofuran | NiCl₂(PPh₃)(IPr) | B₂(pin)₂ | 76 | |

| 2-Iodo-5-F-benzofuran | NiCl₂(PPh₃)(IPr) | B₂(pin)₂ | 68 |

The reaction proceeds via oxidative addition of the C2-I bond, followed by diboron insertion and reductive elimination. B₂(pin)₂ shows superior reactivity compared to other diboron reagents .

Electrophilic Cyclization

This compound derivatives form through ICl-mediated cyclization of methoxy-containing alkynes (7{1–4} and 8{1–20}) in CH₂Cl₂:

| Starting Material | Product | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-MeO-alkyne | 2-Iodo-5-MeO-benzofuran | 1.5 | 89 | |

| Pyridine-substituted alkyne | Furopyridine | 2.0 | 63 |

This method enables rapid access to functionalized benzofurans with electron-donating groups enhancing yields .

Suzuki Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings:

text**General Protocol**: 1. React this compound (1.0 equiv) with arylboronic acids (1.5–2.0 equiv) 2. Use PdCl₂(dppf)·CH₂Cl₂ (5 mol%) as catalyst 3. Na₂CO₃ base in DME/H₂O (1:1) at 70°C 4. Isolate 2-arylbenzofurans in 45–92% yield[4]

Notable examples:

-

4-Iodoanisole coupling: 70% yield

-

4-Iodopyridine coupling: 50% yield (lower due to catalyst poisoning)

Rhodium-Catalyzed Annulation

Reacts with vinylene carbonate (42) under CpRh catalysis:

-

C–H activation at benzofuran's C7 position

-

Migratory insertion of vinylene carbonate

-

β-Oxygen elimination

This compound's reactivity profile enables precise construction of benzofuran-based architectures for pharmaceutical and materials science applications. Recent advances in nickel and rhodium catalysis have expanded its utility in synthesizing stereochemically complex and π-extended systems .

科学研究应用

2-Iodobenzofuran has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for the development of biologically active compounds.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers

作用机制

The mechanism of action of 2-iodobenzofuran in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reactions and conditions employed .

相似化合物的比较

2-Iodobenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

2-Bromobenzofuran: Similar reactivity but with a bromine atom instead of iodine.

Uniqueness: 2-Iodobenzofuran is unique due to the presence of the iodine atom, which provides distinct reactivity patterns compared to its bromine and sulfur analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

生物活性

2-Iodobenzofuran is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a halogenated derivative of benzofuran, a compound known for its broad spectrum of biological activities including anticancer, antibacterial, and antifungal properties. The introduction of iodine in the benzofuran structure enhances its reactivity and biological profile, making it a subject of interest in drug discovery.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving human cancer cell lines such as MCF7 (breast cancer) and Hep-G2 (liver cancer), this compound demonstrated notable antiproliferative activity with IC50 values ranging from 1.39 to 8.03 µM .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Antibacterial and Antifungal Properties

In addition to its anticancer effects, this compound has shown promising antibacterial and antifungal activities. Studies have reported that compounds with the benzofuran core exhibit significant inhibition against various bacterial strains and fungi, which is attributed to their ability to disrupt microbial cell membranes .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine D2 Receptor Binding : Iodine-labeled derivatives like iodine-123-iodobenzofuran have been used in SPECT imaging studies to quantify D2 receptor density in the brain, indicating potential applications in neuropharmacology .

- Cell Cycle Arrest : Studies suggest that benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .

- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in microbial cells, leading to cell death .

Case Studies

A notable case study involved the synthesis and testing of various benzofuran derivatives including this compound for their anticancer properties. The study revealed that structural modifications significantly impacted their biological activity. For example, introducing different substituents on the benzofuran ring altered IC50 values dramatically, highlighting the importance of structure-activity relationships in drug design .

属性

IUPAC Name |

2-iodo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBOBANRAWSQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550702 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69626-75-1 | |

| Record name | 2-Iodo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Iodobenzofuran a useful reagent in organic synthesis, particularly for N-arylation reactions?

A: this compound serves as an effective coupling partner in copper-mediated N-arylation reactions with anilines. [] This reactivity stems from the iodine atom's ability to participate in oxidative addition with copper catalysts, enabling the formation of a carbon-nitrogen bond between the benzofuran moiety and the aniline. [] This reaction is particularly valuable for synthesizing a diverse range of N-arylbenzofuran derivatives, which can be further elaborated into more complex structures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。